2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine
Description
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a heterocyclic compound featuring a morpholine core substituted at the 2- and 6-positions with methyl groups and at the 4-position with a pyrimidinyl ring bearing a trifluoromethyl group. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it relevant for pharmaceutical and agrochemical applications. Its synthesis and functionalization strategies often focus on optimizing substituent effects for target-specific activity .
Properties
IUPAC Name |
2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7-5-17(6-8(2)18-7)10-15-4-3-9(16-10)11(12,13)14/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXRCEMEBLLVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild, and the process is environmentally benign .
For industrial production, the synthesis might involve optimizing reaction conditions to increase yield and reduce costs. This could include using different solvents, catalysts, or reaction temperatures to achieve the desired product efficiently.
Chemical Reactions Analysis
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparative Data Table
Substituent Effects on Morpholine Core
The compound CD06590 (2,6-dimethyl-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]morpholine) from the Maybridge database highlights the impact of bulky sulfonyl groups versus pyrimidinyl substituents:
- Steric hindrance : The sulfonyl group in CD06590 introduces significant steric bulk, reducing binding flexibility compared to the pyrimidinyl group in the target compound .
- The target compound’s trifluoromethylpyrimidine group may offer improved target selectivity due to enhanced hydrophobic interactions .
Morpholine Ring Modifications in Complex Derivatives
Patent compounds such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide () demonstrate advanced morpholine-ether linkages. Key contrasts include:
Multi-Morpholine Derivatives
The compound 5-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine (SD5, ) features dual morpholine substituents on pyrimidine. Comparisons include:
- Solubility : SD5’s dual morpholine groups likely enhance water solubility compared to the target compound’s single morpholine ring .
- Binding interactions : Multiple morpholine rings in SD5 may enable chelation or multi-site interactions with biological targets, whereas the target compound’s structure favors localized binding .
Pharmacological and Biochemical Implications
- Enzyme inhibition : Similar to CD06590, the compound may target nucleoside phosphorylases or kinases, leveraging its trifluoromethyl group for enhanced binding .
- Agrochemical utility : The trifluoromethyl group aligns with trends in herbicide design, where fluorine substituents improve resistance to environmental degradation .
Biological Activity
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 299.26 g/mol. The structure features a morpholine ring substituted with both dimethyl and trifluoromethyl groups, contributing to its unique pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine exhibit significant anticancer properties. For instance, research has shown that derivatives containing trifluoromethyl groups can inhibit cancer cell proliferation effectively.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.88 | CDK2 inhibition |
| Compound B | HCT116 | 0.95 | Aurora-A kinase inhibition |
| Compound C | HepG2 | 0.71 | Apoptosis induction |
These studies highlight the potential of trifluoromethyl-containing compounds in cancer therapy, suggesting that similar mechanisms may be applicable to 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been noted for its interaction with dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. Such inhibitory actions suggest potential applications in infectious disease management.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | 0.067 | |
| Cyclin-dependent kinase 2 (CDK2) | 0.98 |
Case Studies
Case Study 1: Antitumor Activity
A study conducted by Insuasty et al. evaluated various substituted pyrazole derivatives for their anticancer activity against multiple cell lines including K-562 and UO-31. The results indicated that certain derivatives exhibited IC50 values as low as 0.04 µM, showcasing the effectiveness of structural modifications similar to those found in 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine.
Case Study 2: Infectious Disease Research
In another study focused on malaria treatment, compounds targeting DHODH demonstrated promising results in preclinical trials. The inhibition of this enzyme by structurally related compounds suggests that 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine may also serve as a potential therapeutic agent against malaria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
